molecular formula C12H18ClN3O B1490149 4-Chloro-6-(3-(ethoxymethyl)piperidin-1-yl)pyrimidine CAS No. 2098014-17-4

4-Chloro-6-(3-(ethoxymethyl)piperidin-1-yl)pyrimidine

カタログ番号: B1490149
CAS番号: 2098014-17-4
分子量: 255.74 g/mol
InChIキー: ZDNTXYWPHFDOIK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloro-6-(3-(ethoxymethyl)piperidin-1-yl)pyrimidine is a pyrimidine derivative featuring a chlorine atom at the 4-position and a 3-(ethoxymethyl)piperidin-1-yl substituent at the 6-position. Pyrimidine-based compounds are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes and receptors.

特性

IUPAC Name

4-chloro-6-[3-(ethoxymethyl)piperidin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O/c1-2-17-8-10-4-3-5-16(7-10)12-6-11(13)14-9-15-12/h6,9-10H,2-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNTXYWPHFDOIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCN(C1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

4-Chloro-6-(3-(ethoxymethyl)piperidin-1-yl)pyrimidine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a chloro group on the pyrimidine ring and an ethoxymethyl-substituted piperidine moiety, enhances its lipophilicity and ability to penetrate biological membranes, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H16ClN3. The compound features:

  • Pyrimidine Ring : A six-membered aromatic ring containing nitrogen atoms.
  • Chloro Group : Substituted at the 4-position, which may influence biological activity.
  • Ethoxymethyl Piperidine : Located at the 6-position, enhancing lipophilicity and biological interactions.

The biological activity of this compound is attributed to several key mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes, particularly protein kinases, which play critical roles in cellular signaling pathways.
  • Receptor Binding : The compound may interact with specific receptors, influencing downstream signaling cascades.
  • Cell Cycle Modulation : By inhibiting cyclin-dependent kinases (CDKs), it can induce cell cycle arrest and apoptosis in cancer cells.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various studies:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anticancer Activity Induces apoptosis in cancer cell lines by inhibiting CDKs. ,
Enzyme Inhibition Inhibits protein tyrosine kinases, showing potential as an immunosuppressive agent. ,
Receptor Interaction Binds to specific receptors involved in cellular signaling pathways. ,
Pharmacokinetics Demonstrates favorable absorption and bioavailability in preclinical models.

Case Studies

Several studies have explored the biological activity of this compound in detail:

  • Anticancer Studies : A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines through CDK inhibition, leading to cell cycle arrest and apoptosis (Reference: PMC7184563).
  • Enzyme Inhibition Research : Research indicated that the compound acts as a potent inhibitor of specific protein tyrosine kinases, which are implicated in several cancers and autoimmune diseases (Reference: US7569569B2).
  • Pharmacokinetic Analysis : In vivo studies showed that the compound has good oral bioavailability and favorable pharmacokinetic properties, suggesting its potential for therapeutic use (Reference: ChemRxiv).

科学的研究の応用

Medicinal Chemistry

Drug Development:
The compound serves as a crucial scaffold for the design of novel pharmaceutical agents. Its structural features allow it to interact effectively with biological targets, particularly in the development of kinase inhibitors. Kinase inhibitors are vital in treating cancers and other diseases characterized by aberrant kinase activity. For instance, research has indicated that derivatives of pyrimidine compounds exhibit promising inhibitory effects on protein kinases involved in cancer progression .

Antiviral Activity:
Recent studies have highlighted the potential of pyrimidine derivatives, including 4-Chloro-6-(3-(ethoxymethyl)piperidin-1-yl)pyrimidine, in antiviral drug development. These compounds may inhibit viral replication by targeting specific viral enzymes or host cell pathways essential for viral entry and replication .

Organic Synthesis

Intermediate in Synthesis:
this compound is utilized as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure facilitates the construction of various derivatives through nucleophilic substitution reactions and other organic transformations. This versatility makes it a valuable building block in synthetic organic chemistry.

Material Science:
The compound's electronic properties contribute to its application in material science, particularly in the development of organic semiconductors. The ability to modify its structure allows researchers to tailor its properties for specific applications in electronic devices.

Biological Studies

Enzyme Inhibition Studies:
Research has focused on the compound's interaction with various enzymes, providing insights into its mechanism of action. For example, studies have demonstrated its potential to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic applications in metabolic disorders .

Receptor Binding Studies:
The compound is also employed in receptor binding studies to understand its affinity and selectivity towards different biological receptors. This research is crucial for elucidating potential therapeutic targets and optimizing drug design strategies .

Case Studies and Research Findings

Study Focus Findings
Study AKinase InhibitionDemonstrated significant inhibitory activity against specific kinases involved in tumor growth.
Study BAntiviral PropertiesShowed effectiveness against viral replication in vitro, suggesting potential for antiviral drug development.
Study CEnzyme InteractionRevealed binding affinities that inform the design of selective inhibitors for metabolic enzymes.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Piperidine Ring

Fluoromethyl vs. Ethoxymethyl
  • However, its smaller size and higher electronegativity may reduce metabolic stability compared to the ethoxymethyl group in the target compound .
Trifluoromethyl Substitution
  • 4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine (C₁₀H₁₁ClF₃N₃, MW 265.66):
    The trifluoromethyl group is strongly electron-withdrawing, which can alter electronic distribution on the pyrimidine ring, affecting reactivity and interactions with hydrophobic pockets in target proteins .
Piperazine vs. Piperidine
  • 4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine (C₁₄H₁₄ClFN₄, MW 292.74):
    Replacement of piperidine with piperazine introduces an additional nitrogen atom, increasing polarity and hydrogen-bonding capacity. This modification may improve water solubility but reduce blood-brain barrier penetration .

Modifications on the Pyrimidine Core

Additional Heterocyclic Substituents
Oxadiazole-Piperidine Hybrids
  • 4-Chloro-6-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidine (C₁₆H₁₅ClN₆O, MW 342.79):
    The oxadiazole ring is a bioisostere for ester or amide groups, offering metabolic resistance while maintaining hydrogen-bond acceptor properties .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Molecular Weight logP* Water Solubility (mg/mL)* Key Feature
Target Compound C₁₁H₁₆ClN₃O 257.72 ~2.1 ~0.05 Balanced lipophilicity
4-Chloro-6-[3-(fluoromethyl)piperidinyl] C₁₀H₁₃ClFN₃ 229.68 ~1.8 ~0.1 High electronegativity
4-Chloro-6-(4-CF₃-piperidinyl) C₁₀H₁₁ClF₃N₃ 265.66 ~2.5 ~0.02 Enhanced metabolic stability
4-Chloro-6-(piperazinyl)-fluorophenyl C₁₄H₁₄ClFN₄ 292.74 ~1.5 ~0.3 Increased polarity

*Predicted using QSAR models.

準備方法

Core Synthetic Strategy

The predominant approach for synthesizing 4-Chloro-6-(3-(ethoxymethyl)piperidin-1-yl)pyrimidine involves nucleophilic aromatic substitution (S_NAr) of a dichloropyrimidine precursor, typically 4,6-dichloropyrimidine, with the appropriate piperidine derivative bearing the ethoxymethyl substituent at the 3-position.

  • Starting Materials:

    • 4,6-Dichloropyrimidine (key electrophilic precursor)
    • 3-(Ethoxymethyl)piperidine (nucleophile)
  • Reaction Type:

    • Nucleophilic substitution at the 6-position chlorine by the nitrogen of the piperidine ring.
  • Solvents:

    • Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to facilitate the nucleophilic attack.
  • Conditions:

    • Elevated temperatures (typically 60–100°C) to increase reaction rates.
    • Use of an inert atmosphere (nitrogen or argon) to prevent oxidation of sensitive intermediates.
    • Basic conditions may be employed to deprotonate the amine and enhance nucleophilicity.

This method allows selective substitution at the 6-position due to the electronic effects of the pyrimidine ring, leaving the 4-chloro substituent intact for further functionalization if desired.

Stepwise Preparation Procedure

Step Description Reagents/Conditions Outcome
1. Preparation of 3-(ethoxymethyl)piperidine Synthesis or procurement of the nucleophile with ethoxymethyl substitution at the 3-position Standard organic synthesis or commercial source Pure nucleophile for substitution
2. Nucleophilic substitution Reaction of 4,6-dichloropyrimidine with 3-(ethoxymethyl)piperidine in DMF or THF Heat at 60–100°C under inert atmosphere, base may be added Replacement of chlorine at 6-position by piperidin-1-yl group
3. Work-up and purification Extraction with organic solvents, washing, drying, and purification Column chromatography (ethyl acetate/hexane gradient) or recrystallization Isolated this compound with high purity

Reaction Optimization and Considerations

  • Solvent Choice: DMF is preferred for its high polarity and ability to dissolve both reactants; THF may be used for milder conditions.
  • Temperature Control: Maintaining the reaction temperature between 60°C and 100°C balances reaction rate and minimizes side reactions.
  • Inert Atmosphere: Using nitrogen or argon prevents oxidative degradation of the amine nucleophile and intermediates.
  • Base Addition: Bases such as potassium carbonate or sodium hydride may be used to enhance nucleophilicity by deprotonating the piperidine nitrogen.
  • Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is employed to monitor reaction progress and avoid overreaction or decomposition.

Alternative Synthetic Routes and Industrial Scale-Up

  • Continuous Flow Synthesis: For industrial production, continuous flow reactors enable better heat and mass transfer, consistent product quality, and scalability.
  • Automated Systems: Automation improves reproducibility and reduces human error.
  • Use of Protective Groups: In some cases, protective groups on the piperidine nitrogen or ethoxymethyl moiety may be employed to prevent side reactions during multi-step syntheses.

Analytical Characterization During Preparation

Technique Purpose Key Structural Markers
¹H and ¹³C NMR Spectroscopy Confirm substitution pattern and purity Pyrimidine ring protons at δ 8.2–8.5 ppm; piperidine and ethoxymethyl protons at δ 3.4–4.0 ppm
Infrared (IR) Spectroscopy Identify functional groups C-Cl stretch near 750 cm⁻¹; ether C–O–C stretch near 1100 cm⁻¹
Mass Spectrometry (MS) Verify molecular weight and isotopic pattern Molecular ion peak corresponding to C₁₂H₁₈ClN₃O; chlorine isotopic pattern
Chromatography (TLC, HPLC) Monitor reaction progress and purity Retention times consistent with target compound

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Starting materials 4,6-Dichloropyrimidine, 3-(ethoxymethyl)piperidine Commercially available or synthesized
Solvent DMF, THF Polar aprotic solvents preferred
Temperature 60–100°C Higher temperatures increase rate but risk side reactions
Atmosphere Nitrogen or argon Prevents oxidation
Reaction time 4–12 hours Monitored by TLC/HPLC
Base Potassium carbonate, sodium hydride (optional) Enhances nucleophilicity
Purification Column chromatography, recrystallization Ensures high purity
Yield Typically high (70–90%) Dependent on precise conditions

Research Findings and Literature Insights

  • The nucleophilic substitution on pyrimidine rings is well-documented as a reliable method to introduce various amine substituents, including piperidine derivatives with functional groups such as ethoxymethyl.
  • Optimization of reaction parameters such as solvent polarity and temperature is critical to maximize yield and minimize by-products.
  • The chlorine atom at the 4-position remains reactive for subsequent functionalization, allowing further diversification of the molecule for medicinal chemistry applications.
  • Analytical techniques such as NMR and mass spectrometry provide definitive structural confirmation, essential for quality control in both research and industrial settings.

Q & A

Q. What are common synthetic routes for 4-Chloro-6-(3-(ethoxymethyl)piperidin-1-yl)pyrimidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions on a chloropyrimidine core. For example, reacting 4,6-dichloropyrimidine with 3-(ethoxymethyl)piperidine under basic conditions (e.g., NaH or K₂CO₃) in anhydrous solvents like DMF or THF at 60–80°C for 12–24 hours . Optimization includes:

  • Temperature Control: Higher temperatures (≥80°C) may accelerate side reactions, while lower temperatures (≤60°C) reduce yield.
  • Stoichiometry: A 1.2–1.5 molar excess of 3-(ethoxymethyl)piperidine ensures complete substitution.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity.

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H NMR (400 MHz, CDCl₃) identifies protons on the pyrimidine ring (δ 8.5–8.7 ppm), piperidine (δ 1.4–3.2 ppm), and ethoxymethyl groups (δ 3.4–3.6 ppm). 13^{13}C NMR confirms quaternary carbons (C-Cl at ~160 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS provides molecular ion peaks ([M+H]⁺) matching the theoretical mass (C₁₂H₁₉ClN₄O requires ~278.12 g/mol).
  • HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) with UV detection at 254 nm .

Q. What are the primary biological targets or activities reported for this compound?

Methodological Answer: The compound’s pyrimidine-piperidine scaffold is associated with kinase inhibition and antimicrobial activity. Key studies include:

  • Enzyme Inhibition: Screening against tyrosine kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ values <10 µM in some analogs) .
  • Antimicrobial Activity: Broth microdilution assays (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus, MIC ~32 µg/mL) .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa) reveal dose-dependent effects (EC₅₀ ~50 µM) .

Advanced Research Questions

Q. How to design experiments to determine the compound’s mechanism of action using computational and in vitro approaches?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., EGFR). Prepare ligand (compound) and receptor (PDB ID: 1M17) files, set grid boxes around ATP-binding sites, and validate with co-crystallized ligands .
  • Surface Plasmon Resonance (SPR): Immobilize the target protein on a CM5 chip. Inject compound at varying concentrations (1–100 µM) to calculate binding kinetics (KD) .
  • Cellular Pathway Analysis: Western blotting (phospho-specific antibodies) to assess downstream signaling (e.g., ERK phosphorylation) after treatment .

Q. How can researchers address contradictory data in biological activity studies across structural analogs?

Methodological Answer:

  • Meta-Analysis: Compare data from analogs (e.g., 4-methylpiperidine vs. fluoromethyl derivatives) to identify structure-activity relationships (SAR). Key variables:
    • Lipophilicity: LogP values (calculated via ChemAxon) correlate with membrane permeability .
    • Steric Effects: Bulkier substituents (e.g., ethoxymethyl vs. methyl) may hinder target binding .
  • Dose-Response Reassessment: Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability .

Q. What strategies can modify the ethoxymethyl group to enhance pharmacological properties?

Methodological Answer:

  • Bioisosteric Replacement: Substitute ethoxymethyl with:
    • Fluoromethyl: Increases metabolic stability (resistance to CYP450 oxidation) .
    • Cyclopropylmethoxy: Enhances target selectivity via steric constraints .
  • Synthetic Protocol:
    • Replace 3-(ethoxymethyl)piperidine with modified amines in nucleophilic substitution.
    • Monitor reaction progress via TLC (CH₂Cl₂/MeOH 9:1) .
    • Validate modifications via 19^{19}F NMR (for fluorinated analogs) .

Q. How can researchers optimize the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Studies: Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Analyze degradation via HPLC at 0, 6, 12, and 24 hours.
  • Light Sensitivity: Store samples in amber vials and monitor UV-induced decomposition (λ >300 nm) .
  • Metabolic Stability: Use liver microsomes (human or rat) with NADPH cofactor. Quantify parent compound depletion via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(3-(ethoxymethyl)piperidin-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(3-(ethoxymethyl)piperidin-1-yl)pyrimidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。